molecular formula C10H11ClN2O2S2 B2963104 4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine CAS No. 1482914-42-0

4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine

Cat. No. B2963104
CAS RN: 1482914-42-0
M. Wt: 290.78
InChI Key: OEFGKOLEZXGPQT-UHFFFAOYSA-N
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Description

“4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine” is a chemical compound . It is a derivative of thienopyrimidine, which is a class of compounds that are structural analogs of purines . Thienopyrimidines are important and widely represented in medicinal chemistry due to their various biological activities .


Synthesis Analysis

Thienopyrimidines can be synthesized through various methods . One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction occurs via a two-step mechanism involving addition and elimination .


Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

Thienopyrimidines have been shown to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine” include a molecular weight of 431.97 .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . They are frequently used chemical scaffolds in drug development due to their structural similarity to purines . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloro-6-(2-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S2/c1-10(2,17(3,14)15)7-4-6-8(16-7)9(11)13-5-12-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFGKOLEZXGPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(S1)C(=NC=N2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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